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Abstract
Deoxymulundocandin is an echinocandin-type antifungal antibiotic isolated from a novel

variety of the fungus Aspergillus sydowii. This document provides a comprehensive overview of

the discovery, origin, and physicochemical properties of deoxymulundocandin. It details the

experimental protocols employed for its isolation, purification, and structural elucidation.

Furthermore, a putative biosynthetic pathway is proposed based on established knowledge of

echinocandin biosynthesis. All quantitative data are presented in tabular format for clarity, and

key processes are visualized through diagrams generated using the DOT language.

Discovery and Origin
Deoxymulundocandin was first isolated and characterized by a team of scientists at the

Research Centre of Hoechst India Limited in Mulund, Bombay, and at Pharma Forschung of

Hoechst AG in Frankfurt, Germany.[1] The discovery was a result of a screening program for

novel antibiotics from fungal sources.[1] The findings were submitted for publication on

September 19, 1991, and subsequently published in The Journal of Antibiotics in May 1992.[1]

The producing organism is a novel variety of the fungus Aspergillus sydowii (Bainier and

Sartory) Thom and Church, which was designated Aspergillus sydowii var. nov. mulundensis

Roy (Culture No. Y-30462).[1] The varietal name 'mulundensis' is derived from Mulund, a

suburb of Mumbai (formerly Bombay), India, where the Hoechst India research facility was
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located. This fungus has been noted to be commonly associated with rice in various stages,

from the field to storage.[1]

Physicochemical Properties
Deoxymulundocandin is a white amorphous powder.[1] Its chemical formula is

C48H77N7O15, with a molecular weight of 991.[1] A summary of its key physicochemical

properties is provided in Table 1.

Property Value

Molecular Formula C48H77N7O15

Molecular Weight 991 g/mol

Appearance White amorphous powder

Melting Point 167-168°C

Optical Rotation [α]D25 -28.23° (c 0.25, methanol)

Solubility

Soluble
Methanol, Dimethyl sulfoxide, N,N-

Dimethylformamide

Insoluble
Acetone, Acetonitrile, Chloroform, Ethyl acetate,

Petroleum ether, Water

Table 1: Physicochemical Properties of Deoxymulundocandin.[1]

Antifungal Activity
Deoxymulundocandin exhibits antifungal properties against a range of pathogenic fungi. The

minimum inhibitory concentrations (MICs) required to inhibit different fungal strains are detailed

in Table 2.
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Test Organism MIC (µg/ml)

Aspergillus niger >200

Fusarium culmorum 100

Cladosporium species >200

Trichophyton mentagrophytes 0.75

Candida albicans <0.18

Pseudomonas aeruginosa >200

Table 2: Minimum Inhibitory Concentrations (MIC) of Deoxymulundocandin.[1]

Experimental Protocols
Fermentation and Isolation
The production of deoxymulundocandin was achieved through large-scale fermentation of

Aspergillus sydowii var. nov. mulundensis (Culture No. Y-30462).[1]

Protocol:

Fermentation: The microorganism was cultivated in 150-liter and 390-liter stainless steel

fermenters containing 95 liters and 270 liters of production media, respectively. The

fermentation was carried out for 66 hours.[1]

Harvesting: Post-fermentation, the culture broth was centrifuged to separate the culture

filtrate from the mycelial mass. Deoxymulundocandin, along with the related compound

mulundocandin, was found in both the filtrate and the mycelia.[1]

Extraction: The combined filtrate and mycelia were processed for the extraction of the active

compounds.

Purification: The crude extract was subjected to further purification. Bioactive fractions were

eluted under pressure using a mobile phase of ethyl acetate-propanol (5:2) followed by ethyl

acetate-propanol (5:3).[1] Fractions were analyzed by Thin Layer Chromatography (TLC).[1]
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Final Product: Fractions containing pure deoxymulundocandin were combined, and the

solvent was removed under reduced pressure to yield 85 mg of the pure compound.[1]
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Click to download full resolution via product page

Figure 1: Experimental workflow for the isolation and purification of deoxymulundocandin.

Structure Elucidation
The chemical structure of deoxymulundocandin was established through a series of

analytical techniques, primarily by comparing it to the known structure of mulundocandin.[1]

Protocol:

Acid Hydrolysis: A sample of deoxymulundocandin was subjected to acid hydrolysis by

heating at 110°C for one hour in hydrochloric acid to break it down into its constituent amino

acids and fatty acid side chain. The solvent was subsequently removed under nitrogen.[1]

Derivatization: The acid hydrolysate was converted to its methyl ester and then

trifluoroacetylated. A similar derivatized sample was prepared from mulundocandin for

comparison.[1]

GC-MS Analysis: The derivatized samples were analyzed and compared using Gas

Chromatography-Mass Spectrometry (GC-MS).[1] The GC column temperature was

programmed with a gradient of 80°C to 290°C at a heating rate of 10°C per minute.[1] The

mass spectra of the separated components were analyzed to identify the constituent

molecules.[1]

NMR Spectroscopy: High-field Nuclear Magnetic Resonance (NMR) experiments, including

COSY, NOESY, and DEPT, were conducted to determine the final structure and

stereochemistry of the molecule.[1]

Putative Biosynthetic Pathway
While the specific biosynthetic pathway for deoxymulundocandin in Aspergillus sydowii has

not been fully elucidated, it is presumed to follow the general pathway for echinocandin

biosynthesis, which are classified as non-ribosomal lipopeptides. This process involves a large

multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS).
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The proposed pathway begins with the activation of a fatty acid, which serves as the lipid side

chain, and the sequential addition of specific amino acid building blocks. The key difference

between deoxymulundocandin and its congener mulundocandin lies in the hydroxylation of

the homotyrosine residue.[1]
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Figure 2: A putative biosynthetic pathway for deoxymulundocandin, inferred from general

echinocandin biosynthesis.

Conclusion
Deoxymulundocandin represents a significant discovery in the field of antifungal agents. Its

isolation from a novel variety of Aspergillus sydowii highlights the importance of continued

screening of natural sources for new therapeutic compounds. The methodologies employed in

its discovery and characterization provide a solid framework for the investigation of other

natural products. While its specific biosynthetic pathway requires further investigation, the

foundational knowledge of echinocandin synthesis offers a strong starting point for future

genetic and metabolic engineering efforts aimed at improving yields or generating novel

analogues. This technical guide serves as a foundational resource for researchers interested in

the study and development of deoxymulundocandin and related antifungal compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Echinocandin B biosynthesis: a biosynthetic cluster from Aspergillus nidulans NRRL 8112
and reassembly of the subclusters Ecd and Hty from Aspergillus pachycristatus NRRL 11440
reveals a single coherent gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Deoxymulundocandin: A Technical Guide to its
Discovery, Origin, and Biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670257#deoxymulundocandin-discovery-and-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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